4-Chlor-2-(Trifluormethyl)phenylhydrazinhydrochlorid

Übersicht

Beschreibung

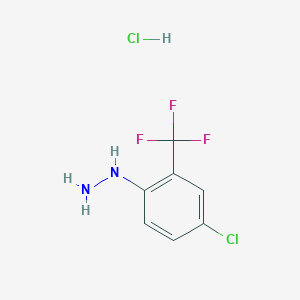

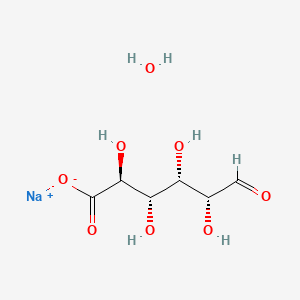

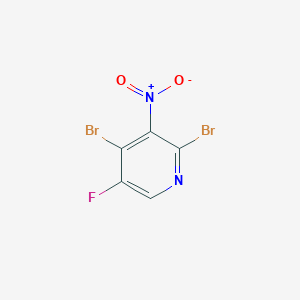

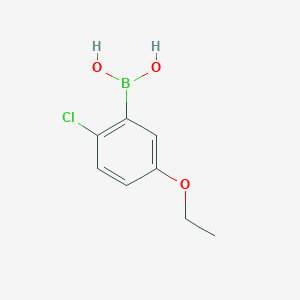

“4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride” is a chemical compound with the CAS Number: 502496-20-0. It has a molecular weight of 247.05 . The compound is also known by its IUPAC name, 1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride .

Molecular Structure Analysis

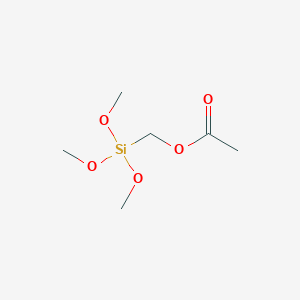

The molecular structure of this compound is represented by the linear formula: C7H6ClF3N2.ClH . The InChI code for this compound is 1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H .It should be stored in a sealed container in a dry room . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is not fully understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds. This reactivity makes it a useful reagent in organic synthesis.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride in lab experiments is its reactivity as a nucleophile, which makes it useful in organic synthesis. However, its limited solubility in some solvents can be a limitation in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride in scientific research. One potential direction is the synthesis of new biologically active compounds using this reagent. Another direction is the investigation of its reactivity with different electrophilic compounds to expand its use in organic synthesis. Additionally, its potential use as a precursor for the synthesis of other useful compounds could be explored.

In conclusion, 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a useful reagent in organic synthesis and has potential applications in the synthesis of biologically active compounds. Its limited toxicity and low health hazard make it a safe chemical to work with. Further research into its reactivity and potential applications could lead to new discoveries and advancements in the field of organic chemistry.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-Chlor-2-(Trifluormethyl)phenylhydrazinhydrochlorid: ist ein wertvolles Reagenz in der organischen Synthese . Es dient als Baustein für die Synthese verschiedener organischer Verbindungen aufgrund seiner reaktiven Phenylhydrazin-Einheit, die nucleophile Substitutionsreaktionen eingehen kann. Sein Einsatz bei der Synthese komplexer Moleküle ist entscheidend für die Entwicklung von Pharmazeutika und Agrochemikalien.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird diese Verbindung als Zwischenprodukt bei der Synthese einer breiten Palette von Therapeutika eingesetzt . Seine Trifluormethylgruppe ist besonders bedeutsam, da sie die biologische Aktivität und metabolische Stabilität von Pharmazeutika verbessern kann.

Produktion von Agrochemikalien

Die Verbindung findet Anwendung bei der Entwicklung von Agrochemikalien . Seine Derivate werden auf ihr Potenzial als Pestizide und Herbizide untersucht, um zum Schutz von Nutzpflanzen und zur Sicherstellung der Ernährungssicherheit beizutragen.

Farbstoff- und Pigmentindustrie

This compound: wird in der Farbstoffindustrie als Zwischenprodukt zur Herstellung von Farbstoffen eingesetzt . Die Chlor- und Trifluormethylgruppen können modifiziert werden, um Farbstoffe mit spezifischen Eigenschaften für Textilien und Tinten zu erzeugen.

Materialwissenschaft

Diese Chemikalie dient als Vorläufer bei der Synthese von fortgeschrittenen Materialien . Zum Beispiel kann es zur Funktionalisierung von Graphenoxid verwendet werden, einem Material mit einer breiten Palette von Anwendungen, von Elektronik bis hin zur Biotechnologie .

Chemische Analyse

In der analytischen Chemie können Derivate dieser Verbindung als Reagenzien zum Nachweis und zur Quantifizierung verschiedener chemischer Spezies verwendet werden . Ihre Selektivität und Empfindlichkeit machen sie nützlich in der Umweltüberwachung und in Qualitätskontrollprozessen.

Safety and Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Biochemische Analyse

Biochemical Properties

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . The nature of these interactions often involves the formation of hydrazones and oximes, which are crucial intermediates in organic synthesis .

Cellular Effects

The effects of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride exerts its effects through various binding interactions with biomolecules. It participates in the formation of hydrazones and oximes by reacting with aldehydes and ketones . These reactions are essential for the compound’s role in organic synthesis and its ability to inhibit or activate specific enzymes, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, it has been used in the synthesis of pharmaceuticals, where dosage control is crucial to avoid toxicity .

Metabolic Pathways

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects .

Eigenschaften

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMOEYAUPWJGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648648 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-20-0 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)

![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)